N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
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Description
The compound “N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylthiazole-5-carboxamide” is a complex organic molecule that contains a pyrimidine ring, a thiazole ring, and a carboxamide group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Thiazoles are aromatic heterocyclic compounds that contain both sulfur and nitrogen in the five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and thiazole rings, along with the carboxamide group. The cyclopropyl group attached to the pyrimidine ring would add some steric hindrance .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could enhance its solubility in polar solvents .Mechanism of Action
Target of action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The targets of these compounds vary widely depending on their specific structures and functional groups.
Mode of action
The mode of action of thiazoles also depends on their specific structures and functional groups. For example, some thiazoles act as antimicrobial drugs by inhibiting the synthesis of folic acid in bacteria, while others may act as antineoplastic drugs by inhibiting the synthesis of DNA, RNA, and proteins in cancer cells .
Biochemical pathways
Thiazoles can affect a variety of biochemical pathways. For instance, some thiazoles can inhibit the synthesis of folic acid in bacteria, disrupting their growth and reproduction. Others can inhibit the synthesis of DNA, RNA, and proteins in cancer cells, leading to cell death .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiazoles can vary widely depending on their specific structures and functional groups. Some thiazoles may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of thiazoles can include the inhibition of bacterial growth, the death of cancer cells, and the relief of pain and inflammation. These effects depend on the specific targets and modes of action of the thiazoles .
Action environment
The action, efficacy, and stability of thiazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, some thiazoles may be more effective or stable in acidic environments, while others may be more effective or stable in neutral or alkaline environments .
Future Directions
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-8-13(20-9(2)18-8)14(19)15-6-11-5-12(10-3-4-10)17-7-16-11/h5,7,10H,3-4,6H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABRLDANLLPEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=CC(=NC=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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